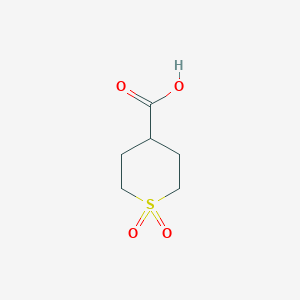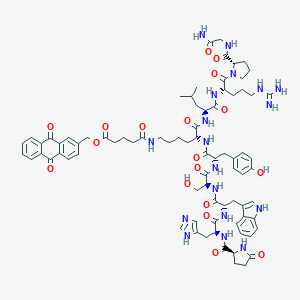
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone, is a synthetic analog of luteinizing hormone-releasing hormone (LHRH). It is a peptide hormone that plays a crucial role in the regulation of reproductive function in both males and females. LHRH is produced in the hypothalamus and stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland. LHRH is also involved in the regulation of other physiological processes such as growth and metabolism.
Mécanisme D'action
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs bind to LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone receptors on the surface of pituitary gonadotroph cells, leading to the release of FSH and LH. FSH and LH then stimulate the gonads to produce sex hormones such as testosterone and estrogen. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs can also be used to suppress the production of sex hormones by desensitizing the pituitary gland to LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone.
Effets Biochimiques Et Physiologiques
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs have a wide range of biochemical and physiological effects. They regulate the production of sex hormones, which are essential for the maintenance of reproductive function. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs can also be used to suppress the production of sex hormones, which can be beneficial in the treatment of certain reproductive disorders.
Avantages Et Limitations Des Expériences En Laboratoire
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs are widely used in laboratory experiments to study the regulation of reproductive function. They are easy to synthesize and can be used in a wide range of experimental conditions. However, the use of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs in laboratory experiments can be limited by their high cost and potential side effects.
Orientations Futures
There are many potential future directions for research on LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs. One area of research is the development of new LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs with improved pharmacokinetic properties and reduced side effects. Another area of research is the development of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone-based therapies for the treatment of other diseases such as breast cancer and osteoporosis. Finally, research on the role of LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone in other physiological processes such as growth and metabolism may lead to new therapeutic applications for LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone analogs.
Méthodes De Synthèse
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone can be synthesized using solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS). SPPS involves the stepwise addition of protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage of the peptide from the resin. SPPS is a well-established method for the synthesis of peptides and is widely used in the pharmaceutical industry.
Applications De Recherche Scientifique
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone and its analogs have been extensively studied for their potential therapeutic applications in the treatment of various reproductive disorders such as infertility, prostate cancer, and endometriosis. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone agonists, such as leuprolide and goserelin, are commonly used in the treatment of prostate cancer and endometriosis. LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone antagonists, such as degarelix, are also used in the treatment of prostate cancer.
Propriétés
Numéro CAS |
139570-70-0 |
|---|---|
Nom du produit |
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone |
Formule moléculaire |
C79H98N18O18 |
Poids moléculaire |
1587.7 g/mol |
Nom IUPAC |
(9,10-dioxoanthracen-2-yl)methyl 5-[[(5R)-6-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C79H98N18O18/c1-43(2)32-58(72(108)91-57(17-10-30-85-79(81)82)78(114)97-31-11-18-63(97)77(113)87-39-64(80)100)92-70(106)55(16-7-8-29-84-65(101)19-9-20-67(103)115-41-45-23-26-52-53(33-45)69(105)51-14-4-3-13-50(51)68(52)104)90-73(109)59(34-44-21-24-48(99)25-22-44)93-76(112)62(40-98)96-74(110)60(35-46-37-86-54-15-6-5-12-49(46)54)94-75(111)61(36-47-38-83-42-88-47)95-71(107)56-27-28-66(102)89-56/h3-6,12-15,21-26,33,37-38,42-43,55-63,86,98-99H,7-11,16-20,27-32,34-36,39-41H2,1-2H3,(H2,80,100)(H,83,88)(H,84,101)(H,87,113)(H,89,102)(H,90,109)(H,91,108)(H,92,106)(H,93,112)(H,94,111)(H,95,107)(H,96,110)(H4,81,82,85)/t55-,56+,57+,58+,59+,60+,61+,62+,63+/m1/s1 |
Clé InChI |
BSKOWQLQBJGVOI-ZCPJTSLXSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@@H]9CCC(=O)N9 |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CCCCNC(=O)CCCC(=O)OCC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CN=CN8)NC(=O)C9CCC(=O)N9 |
Autres numéros CAS |
139570-70-0 |
Séquence |
XHWSYXLRPG |
Synonymes |
LHRH, lysine(6)-glutaryl-2-(hydroxymethyl)anthraquinone Lys(6)LHRH-glutaryl-2-(hydroxymethyl)anthraquinone T 98 T-98 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







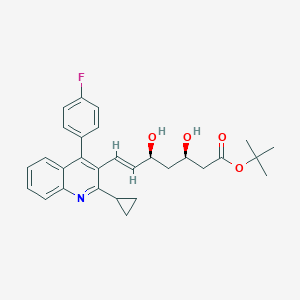
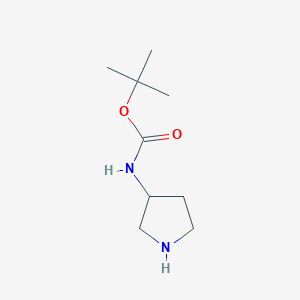
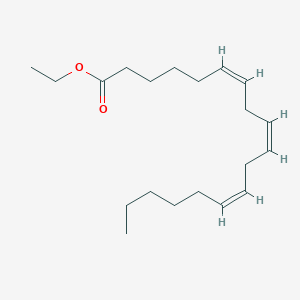
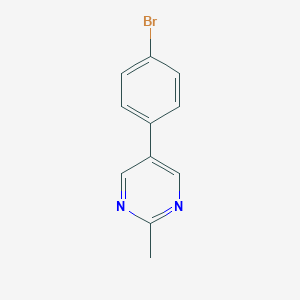
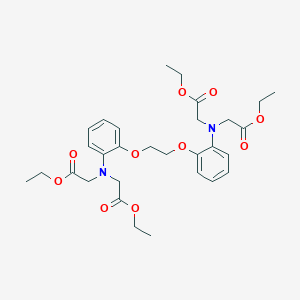
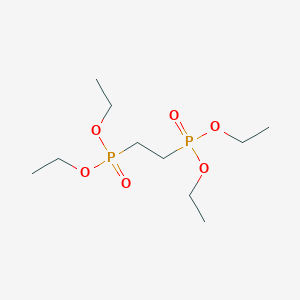
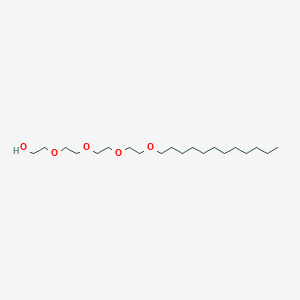
![Tetrahydro-1H-5,9-methanopyrano[3,4-d]oxepine-1,3,6,8(4H)-tetraone](/img/structure/B153537.png)

